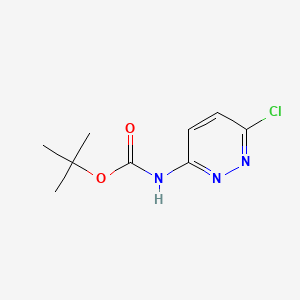

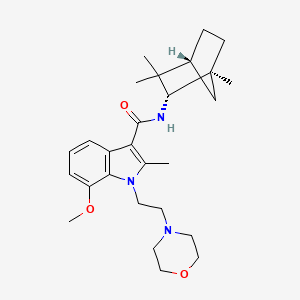

![molecular formula C17H22N4O3 B594235 tert-Butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate CAS No. 1258638-43-5](/img/structure/B594235.png)

tert-Butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

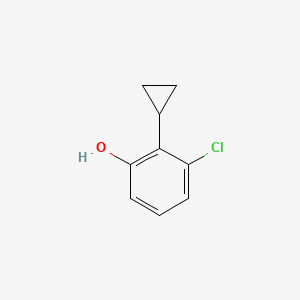

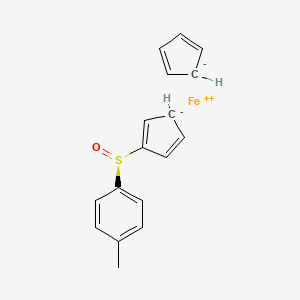

“tert-Butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1258638-43-5 . It has a molecular weight of 330.39 and its IUPAC name is tert-butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)-1-piperidinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H22N4O3/c1-17(2,3)24-16(23)20-6-4-13(5-7-20)14-8-15-18-9-12(11-22)10-21(15)19-14/h8-11,13H,4-7H2,1-3H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 330.39 . It is recommended to be stored at room temperature .Applications De Recherche Scientifique

Key Intermediate in Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound, serves as an important intermediate for small molecule anticancer drugs. A high yield synthetic method for this compound has been established, underlining its role in the development of therapeutics targeting the PI3K/AKT/mTOR pathway crucial for cell growth and survival. This pathway's dysfunction is a known target for cancer therapeutics, emphasizing the importance of such intermediates in advancing cancer treatment options (Zhang, Ye, Xu, & Xu, 2018).

Fluorescent Probe Development

Research on 3-formylpyrazolo[1,5-a]pyrimidines has demonstrated their utility as key intermediates for the preparation of functional fluorophores. Through regioselective synthesis involving microwave-assisted processes, these N-heteroaryl aldehydes have been used to create novel fluorescent compounds. The photophysical properties of these derivatives, including their large Stokes shifts and strong fluorescence intensities, suggest potential applications as fluorescent probes for biological and environmental detection, highlighting the versatility of pyrazolo[1,5-a]pyrimidines in creating sensitive diagnostic tools (Castillo, Tigreros, & Portilla, 2018).

Contribution to Heterocyclic Chemistry

The exploration of pyrazolo[1,5-a]pyrimidin-2-yl compounds has enriched the field of heterocyclic chemistry, offering pathways to new 2,4,5(6) trisubstituted-1,2,4-triazolo[1,5-alpha]pyrimidines with potential antihypertensive properties. Such research underscores the chemical diversity and applicability of these compounds in synthesizing molecules with targeted biological activities, further contributing to medicinal chemistry and drug development strategies (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Intermediate in Dye Synthesis for Synthetic Fibers

Pyrazolo[1,5-a]pyrimidines have also found application in the synthesis of arylazo dyes for polyester and polyamide fibers. Through the synthesis of key intermediates and their coupling with aryldiazonium salts, a variety of dyes have been produced, demonstrating the role of these compounds in materials science. The spectral and dyeing properties of these dyes indicate their utility in textile manufacturing, offering insights into the application of chemical synthesis in improving material properties (Rangnekar & Puro, 2007).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-17(2,3)24-16(23)20-6-4-13(5-7-20)14-8-15-18-9-12(11-22)10-21(15)19-14/h8-11,13H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFXUUPFQAZHFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN3C=C(C=NC3=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735054 |

Source

|

| Record name | tert-Butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate | |

CAS RN |

1258638-43-5 |

Source

|

| Record name | tert-Butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

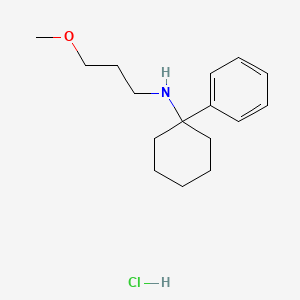

![Spiro[2.5]octan-6-amine hydrochloride](/img/structure/B594168.png)